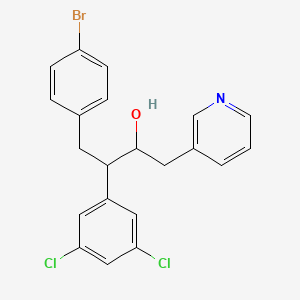

4-(4-Bromophenyl)-3-(3,5-dichlorophenyl)-1-(3-pyridinyl)-2-butanol

Description

4-(4-Bromophenyl)-3-(3,5-dichlorophenyl)-1-(3-pyridinyl)-2-butanol is a polyhalogenated aromatic compound featuring a butanol backbone substituted with three distinct aryl groups: a 4-bromophenyl, a 3,5-dichlorophenyl, and a 3-pyridinyl moiety.

Properties

IUPAC Name |

4-(4-bromophenyl)-3-(3,5-dichlorophenyl)-1-pyridin-3-ylbutan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18BrCl2NO/c22-17-5-3-14(4-6-17)8-20(16-10-18(23)12-19(24)11-16)21(26)9-15-2-1-7-25-13-15/h1-7,10-13,20-21,26H,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGJBVTBRKAALKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CC(C(CC2=CC=C(C=C2)Br)C3=CC(=CC(=C3)Cl)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18BrCl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501161929 | |

| Record name | α-[2-(4-Bromophenyl)-1-(3,5-dichlorophenyl)ethyl]-3-pyridineethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501161929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

451.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

866043-51-8 | |

| Record name | α-[2-(4-Bromophenyl)-1-(3,5-dichlorophenyl)ethyl]-3-pyridineethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=866043-51-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α-[2-(4-Bromophenyl)-1-(3,5-dichlorophenyl)ethyl]-3-pyridineethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501161929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 4-(4-Bromophenyl)-3-(3,5-dichlorophenyl)-1-(3-pyridinyl)-2-butanol typically involves multi-step organic reactions. One common synthetic route includes the formation of intermediate compounds through halogenation and coupling reactions. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product yield. Industrial production methods may involve scaling up these reactions using continuous flow reactors to optimize efficiency and consistency.

Chemical Reactions Analysis

4-(4-Bromophenyl)-3-(3,5-dichlorophenyl)-1-(3-pyridinyl)-2-butanol undergoes various types of chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.

Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions, often using reagents like sodium hydroxide or ammonia.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antidepressant Properties

Research indicates that derivatives of this compound exhibit potential antidepressant effects. The presence of bromine and dichlorophenyl groups may enhance the compound's interaction with serotonin receptors, which are critical in mood regulation. A study demonstrated that structurally similar compounds showed significant serotonin reuptake inhibition, suggesting potential therapeutic effects for depression and anxiety disorders .

2. Anticancer Activity

The compound has been evaluated for its anticancer properties. Preliminary studies have shown that it can inhibit the proliferation of cancer cell lines, particularly those associated with breast and prostate cancer. The mechanism is believed to involve the modulation of cell cycle proteins and induction of apoptosis in malignant cells .

3. Neuroprotective Effects

In neuropharmacological studies, this compound has displayed neuroprotective effects against oxidative stress-induced neuronal damage. Its ability to cross the blood-brain barrier makes it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Material Science Applications

1. Organic Electronics

Due to its unique electronic properties, 4-(4-Bromophenyl)-3-(3,5-dichlorophenyl)-1-(3-pyridinyl)-2-butanol is being explored in the field of organic electronics. It can be used as a semiconductor material in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The bromine substitution enhances charge mobility, making it suitable for high-performance electronic devices .

2. Polymer Synthesis

The compound can serve as a monomer in polymer synthesis, leading to the development of new materials with tailored properties for specific applications, such as coatings and adhesives. Its reactivity allows for easy incorporation into various polymer matrices, enhancing their thermal and mechanical properties .

Agricultural Chemistry Applications

1. Pesticide Development

Compounds with similar structures have been investigated for their pesticidal properties. The incorporation of bromine and dichlorophenyl groups can enhance the efficacy of agrochemicals against pests and pathogens while reducing toxicity to non-target organisms .

2. Growth Regulators

Research is ongoing into the use of this compound as a plant growth regulator. Its ability to modulate hormonal pathways in plants could lead to improved crop yields and stress resistance, making it valuable in sustainable agriculture practices .

Case Studies

Mechanism of Action

The mechanism by which 4-(4-Bromophenyl)-3-(3,5-dichlorophenyl)-1-(3-pyridinyl)-2-butanol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The compound’s structural features allow it to bind selectively to these targets, influencing their activity and resulting in various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features and Analogues

The compound’s unique combination of substituents differentiates it from related molecules. Below is a comparative analysis with structurally or functionally similar compounds from the evidence:

Comparative Analysis

Halogenated Aromatic Groups: The target compound’s 4-bromophenyl and 3,5-dichlorophenyl groups enhance lipophilicity and metabolic stability, similar to pyrifenox’s 2,4-dichlorophenyl group, which contributes to its fungicidal activity . Bromine’s larger atomic radius may improve binding affinity compared to chlorine in certain targets. AS1269574’s 4-bromophenyl group is linked to pyrimidine, whereas the target compound uses pyridine, which may alter electronic properties and hydrogen-bonding capacity .

Pyridine’s basicity contrasts with pyrifenox’s oxime group, which may influence solubility and reactivity . Compound 9b () incorporates a thiazole-piperazine system, demonstrating high synthetic yield (79.6%) despite structural dissimilarity to the target .

Synthetic Feasibility :

- While the target’s synthesis route is unspecified, highlights Claisen–Schmidt and Michael addition reactions for structurally complex molecules. Yields for urea derivatives in (78–79%) suggest that multi-step syntheses of halogenated aromatics can be efficient .

Research Findings and Implications

Physicochemical Properties

- Lipophilicity: The halogenated aryl groups likely result in a high logP value (~4–5), comparable to pyrifenox. This property enhances membrane permeability but may reduce aqueous solubility.

Hypothesized Bioactivity

- Agrochemical Potential: Structural parallels to pyrifenox (a fungicide) suggest possible pesticidal activity. The dichlorophenyl and pyridinyl groups may target fungal cytochrome P450 enzymes .

Biological Activity

The compound 4-(4-Bromophenyl)-3-(3,5-dichlorophenyl)-1-(3-pyridinyl)-2-butanol is a synthetic organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The molecular formula of the compound is with a molecular weight of approximately 452.78 g/mol. The structure features a bromophenyl group, dichlorophenyl group, and a pyridinyl moiety, which are critical for its biological activity.

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of pyridine and bromophenyl groups have been evaluated for their cytotoxic effects against various cancer cell lines, such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer) cells. The compound's ability to inhibit cell proliferation was assessed using IC50 values, which indicate the concentration required to inhibit cell growth by 50%.

Antimicrobial Activity

The compound has also been tested for antimicrobial properties. Similar compounds have shown effectiveness against various bacterial strains and fungi. The mechanism often involves disrupting microbial cell membranes or inhibiting key metabolic pathways.

| Microbial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 18 | |

| Candida albicans | 14 |

Structure-Activity Relationship (SAR)

The biological activity of This compound can be attributed to the interactions facilitated by its functional groups. The presence of bromine and chlorine atoms enhances lipophilicity and potentially increases binding affinity to biological targets.

- Bromophenyl Group : Contributes to increased electron density, enhancing interaction with receptors.

- Dichlorophenyl Group : Provides additional steric hindrance that may improve selectivity towards specific enzymes or receptors.

- Pyridinyl Moiety : Often associated with improved solubility and bioavailability in biological systems.

Case Studies

Several studies have explored the biological activity of structurally related compounds:

- Study on CDK2 Inhibitors : A series of pyrazolo[3,4-d]pyrimidines demonstrated promising anticancer activity by inhibiting cyclin-dependent kinases (CDKs). The structural similarities suggest potential applications for This compound in developing new CDK inhibitors .

- Antioxidant Activity : Research has shown that similar compounds exhibit antioxidant properties by scavenging free radicals, which may contribute to their overall therapeutic effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.